3-(Difluoromethoxy)benzyl bromide
Description
Significance of Fluorine Substitution in Organic Molecules for Research
A key advantage of fluorination is the increased metabolic stability it confers. acs.orgnih.gov The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like Cytochrome P450. acs.orgmdpi.com This can block metabolically vulnerable sites on a molecule, prolonging its therapeutic effect. nih.gov Furthermore, fluorine substitution often increases lipophilicity, which can improve a drug's absorption, membrane permeability, and transport in biological systems. tandfonline.comnih.govmdpi.com The strategic placement of fluorine can also enhance binding affinity to target proteins, either through direct interactions or by influencing the polarity of other parts of the molecule. tandfonline.combohrium.com
Overview of Benzyl (B1604629) Bromides as Synthetic Intermediates
Benzyl bromide and its derivatives are versatile and important reagents in organic synthesis. fiveable.me They are frequently employed as alkylating agents, a role facilitated by the stability of the benzyl carbocation, which makes the benzylic carbon a reactive electrophile. fiveable.me This reactivity allows for a wide range of nucleophilic substitution reactions where the bromine atom is readily replaced by various nucleophiles. fiveable.me
A primary application of benzyl bromides is the installation of benzyl protecting groups on alcohols and amines. commonorganicchemistry.com This strategy is common in multi-step syntheses to temporarily mask the reactivity of these functional groups. Benzyl bromides are also crucial precursors in the synthesis of other benzyl-containing compounds, such as benzyl alcohols and benzaldehydes, which are themselves valuable building blocks in organic chemistry. fiveable.me Their utility is demonstrated in various named reactions, including the Wittig reaction, where they are used to generate the necessary phosphorus ylides for alkene synthesis. fiveable.me The development of new methods for the synthesis of benzyl bromides, for instance, through the bromination of benzylic compounds or the conversion of benzyl alcohols, continues to be an active area of research. organic-chemistry.orgorganic-chemistry.orgchemicalbook.com
Specific Research Focus on the Difluoromethoxy Moiety
The difluoromethoxy group (-OCF₂H) has garnered significant attention in medicinal chemistry and drug discovery as a privileged structural motif. mdpi.comnih.gov It offers a unique combination of properties that distinguish it from other fluorinated groups like the trifluoromethoxy (-OCF₃) group. mdpi.comnih.gov The -OCF₂H group is strongly electron-withdrawing and is considered one of the most lipophilic substituents, which can enhance metabolic stability and membrane permeability. mdpi.commdpi.com
Unlike the trifluoromethoxy group, the difluoromethoxy group can act as a hydrogen bond donor, a characteristic that can improve binding selectivity with target proteins. mdpi.com The incorporation of the -OCF₂H moiety is a recognized strategy for fine-tuning the physicochemical properties of drug candidates to improve their absorption, distribution, metabolism, and excretion (ADMET) profiles. mdpi.comacs.org Its ability to serve as a bioisostere for other functional groups, such as hydroxyl (-OH) or thiol (-SH), further expands its utility in molecular design. tandfonline.com The growing interest in difluoromethoxylated compounds has spurred the development of novel synthetic methods, including visible-light photoredox catalysis, to facilitate their incorporation into complex molecules. nih.gov This research aims to make these valuable functional groups more accessible for thorough structure-activity relationship (SAR) studies in drug discovery. nih.gov
Chemical Data for 3-(Difluoromethoxy)benzyl bromide
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₇BrF₂O | sigmaaldrich.com |
| Molecular Weight | 237.04 g/mol | sigmaaldrich.com |
| CAS Number | 72768-95-7 | chemicalbook.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | TZYKSTKEVLDYAP-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | FC(F)Oc1cccc(CBr)c1 | sigmaaldrich.com |
| PubChem CID | 2736999 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYKSTKEVLDYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371757 | |
| Record name | 3-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-95-7 | |
| Record name | 3-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72768-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Mechanistic Studies of 3 Difluoromethoxy Benzyl Bromide
Electrophilic and Nucleophilic Substitution Reactions
The presence of a good leaving group (bromide) attached to a benzylic carbon makes 3-(Difluoromethoxy)benzyl bromide a prime candidate for nucleophilic substitution reactions. The difluoromethoxy group at the meta-position influences the reactivity of the aromatic ring and the benzylic position through its electronic effects.
Alkylation Reactions and Steric Hindrance Effects
This compound readily participates in alkylation reactions, where it serves as an electrophile. Nucleophiles attack the benzylic carbon, displacing the bromide ion. This process is a classic example of a nucleophilic substitution reaction, likely proceeding through an Sₙ2 mechanism.
The rate and success of these alkylation reactions are significantly influenced by steric hindrance. libretexts.org In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.orgpdx.edu Increased steric bulk around the electrophilic carbon or on the nucleophile itself can impede this backside attack, slowing down or even preventing the reaction. libretexts.orglibretexts.orgnih.gov For benzylic bromides like this compound, the steric hindrance is generally less than that of tertiary alkyl halides, allowing for efficient substitution with a variety of nucleophiles. pdx.edu However, highly branched nucleophiles or substrates with bulky ortho substituents could potentially reduce the reaction rate. reddit.com
The table below illustrates the general effect of substrate structure on Sₙ2 reaction rates, highlighting the importance of steric accessibility.
| Substrate | Relative Rate |
| Methyl | Fastest |
| Primary | Fast |
| Secondary | Slow |
| Tertiary | No Reaction |
| This table demonstrates the typical reactivity trend for Sₙ2 reactions based on the substitution pattern of the alkyl halide. libretexts.orgpdx.edu |
Amide Coupling Reactions
While not a direct reaction of the benzyl (B1604629) bromide moiety itself, this compound can be a precursor to compounds that participate in amide coupling reactions. For instance, the benzyl bromide can be converted to the corresponding carboxylic acid or amine, which are then used in amide bond formation. hepatochem.comnih.gov
Amide bond formation is a cornerstone of organic and medicinal chemistry. hepatochem.comluxembourg-bio.com It typically involves the activation of a carboxylic acid, often with a coupling reagent, followed by the addition of an amine. hepatochem.comluxembourg-bio.comluxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govluxembourg-bio.com The choice of coupling reagent and reaction conditions is crucial, especially when dealing with sterically hindered or electron-deficient substrates. luxembourg-bio.comrsc.org
The following table provides examples of common amide coupling reagents.
| Coupling Reagent | Abbreviation |
| Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| This table lists several reagents commonly employed in the synthesis of amides. luxembourg-bio.com |
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can be utilized in various cross-coupling strategies, leveraging the reactivity of the C-Br bond.
Nickel-Catalyzed Arylation Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for forming C(sp³)–C(sp²) bonds. nih.gov These reactions can couple benzylic halides, such as this compound, with aryl partners. nih.gov Nickel catalysts are often favored due to their lower cost and unique reactivity compared to palladium. organic-chemistry.org The mechanism frequently involves a catalytic cycle with Ni(0) and Ni(II) intermediates, though radical pathways can also be operative. nih.gov These methods often exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. rsc.org
Copper-Mediated C(sp²)-CF₂H Bond Formation
While this section title refers to the formation of a C(sp²)-CF₂H bond, the chemistry of this compound is more relevant to the reactions of the difluoromethoxy group itself. The difluoromethyl group (-CF₂H) is of significant interest in medicinal chemistry due to its unique properties, such as acting as a lipophilic hydrogen bond donor. researchgate.netnih.govresearchgate.net Copper-mediated or catalyzed reactions are a key strategy for introducing the CF₂H group onto aromatic rings. researchgate.netrsc.org However, the direct formation of an Ar-CF₂H bond via copper catalysis can be challenging. rsc.org Recent advances have led to the development of various difluoromethylation reagents and copper-based methods to facilitate this transformation. researchgate.net
The table below shows examples of copper reagents used in fluoroalkylation reactions.
| Copper Reagent/System | Application |
| CuCF(OCF₃)(CF₂H)₂ | Transfer of the -CF(OCF₃)(CF₂H) group to aroyl chlorides and aryl iodides. nih.govresearchgate.netacs.org |
| CuI / Ligand | General catalyst for various cross-coupling reactions. rsc.org |
| This table provides examples of copper-based systems used in the introduction of fluorinated groups. |
Photoredox Catalysis in Cross-Coupling
Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical reactions under mild conditions. acs.org In the context of cross-coupling, dual catalysis systems, often combining a photoredox catalyst (like an iridium or ruthenium complex) with a nickel cross-coupling catalyst, are particularly powerful. acs.orgnih.gov This approach can be used for the cross-coupling of C(sp³)-hybridized fragments, such as those derived from benzylic halides. nih.gov The photoredox catalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that then enter the nickel catalytic cycle. acs.orgnih.gov This methodology allows for the formation of C-C bonds under room temperature conditions and has been applied to the synthesis of complex molecules. nih.govrsc.orgrsc.org
Radical Reactions and Difluoromethylation Processes
Radical reactions offer a powerful tool for the introduction of fluorinated motifs into organic molecules. The generation of radical species from precursors under mild conditions allows for a wide range of functional group tolerance.
Generation and Reactivity of CF2H Radicals
The generation of the difluoromethyl radical (•CF2H) is a key step in difluoromethylation reactions. Various reagents have been developed to serve as sources of this radical through processes like single-electron transfer (SET) or radical abstraction. For instance, reagents such as zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can release the •CF2H radical in the presence of an oxidant.
The reactivity of the •CF2H radical is influenced by the two fluorine atoms. These atoms make the radical center pyramidal and more nucleophilic compared to the trifluoromethyl radical (•CF3), which is electrophilic. This nucleophilic character dictates its reactivity in processes like the Minisci reaction, where it preferentially adds to electron-deficient positions on heterocycles.
Minisci-Type Difluoromethylation
The Minisci reaction is a radical-based method for the C-H functionalization of heteroaromatic compounds. In the context of difluoromethylation, a source of •CF2H radicals is used to functionalize electron-deficient heterocycles. The reaction typically involves the generation of the difluoromethyl radical, which then adds to the protonated heterocycle. Subsequent oxidation and deprotonation yield the difluoromethylated product. The regioselectivity of the addition is governed by the electronic properties of the heterocycle, with the nucleophilic •CF2H radical attacking the most electron-poor positions.
While various sources of the •CF2H radical have been employed in Minisci-type reactions, specific studies utilizing this compound for this purpose are not described in the available literature.
C-H Difluoromethylation of Heteroarenes
Direct C-H difluoromethylation of heteroarenes is a highly sought-after transformation as it avoids the need for pre-functionalization of the substrate. This can be achieved through various catalytic cycles, often involving photoredox catalysis. In a typical photocatalytic cycle, a photocatalyst absorbs light and, in its excited state, engages in a single-electron transfer with a difluoromethylating agent to generate the •CF2H radical. This radical then adds to the heteroarene, and subsequent steps in the catalytic cycle lead to the final product.
A variety of heterocycles have been successfully difluoromethylated using this approach with different •CF2H radical sources. However, the use of this compound as a precursor for the •CF2H radical in the C-H difluoromethylation of heteroarenes has not been reported.
Polymerization Reactions
Polymerization reactions involving benzyl halides can proceed through various mechanisms, including Friedel-Crafts chemistry.
Friedel-Crafts Polymerization Studies
Friedel-Crafts polymerization is a type of step-growth polymerization that can be used to synthesize polymers with aromatic backbones. The benzylation of arenes is a classic Friedel-Crafts reaction. In the context of polymerization, a monomer containing a benzyl halide can react with an aromatic ring, leading to the formation of a polymer chain. The reaction is typically catalyzed by a Lewis acid.
The structure of the resulting polymer, whether linear or branched, is highly dependent on the monomer structure and reaction conditions. For example, the polymerization of unsubstituted benzyl chloride often leads to highly branched, amorphous polymers due to multiple substitutions on the aromatic rings.
Specific studies on the Friedel-Crafts polymerization of this compound are not found in the reviewed literature. Such a study would be necessary to determine the feasibility of the polymerization and the properties of the resulting polymer.
Influence of Difluoromethoxy Group on Reaction Pathways and Intermediate Stabilization
The difluoromethoxy (OCF2H) group can significantly influence the reactivity of a molecule due to its unique electronic properties. It is a lipophilic, weak electron-withdrawing group. The presence of the OCF2H group on the aromatic ring of this compound would be expected to impact the stability of any charged intermediates formed during a reaction.
For instance, in a reaction proceeding through a benzylic carbocation intermediate, such as an SN1-type process or a Friedel-Crafts reaction, the electron-withdrawing nature of the difluoromethoxy group would likely destabilize the carbocation compared to an unsubstituted or electron-donating group substituted benzyl bromide. This could affect the reaction rate and potentially open up alternative reaction pathways.
In radical reactions, the difluoromethoxy group's influence would be on the electronic properties of the aromatic ring, which could affect the regioselectivity of radical addition reactions. However, without specific experimental data for this compound, these effects remain speculative.
Applications in Advanced Organic Synthesis Research
As a Versatile Building Block for Complex Molecules
The 3-(difluoromethoxy)benzyl moiety is a privileged scaffold in medicinal chemistry. The compound 3-(Difluoromethoxy)benzyl bromide serves as a readily available starting material for the synthesis of a wide range of complex molecules. Its utility is demonstrated in the preparation of kinase inhibitors, which are a critical class of therapeutics for cancer and other diseases. For instance, in the synthesis of certain Bcr-Abl kinase inhibitors, structurally related to imatinib, the 3-(difluoromethoxy)benzyl group can be incorporated to modulate the inhibitor's potency and pharmacokinetic properties. nih.gov The benzyl (B1604629) bromide functionality allows for straightforward alkylation of various nucleophiles, such as amines and phenols, to construct the core structures of these inhibitors.
Furthermore, the development of novel G protein-coupled receptor (GPCR) modulators often involves the exploration of diverse substituents on aromatic rings to fine-tune receptor affinity and selectivity. nih.govnih.gov this compound provides a direct route to introduce the 3-(difluoromethoxy)phenylmethyl group onto heterocyclic cores common in GPCR ligands, thereby enabling the systematic investigation of structure-activity relationships. nih.govnih.gov
The versatility of this building block is further highlighted in its potential use in the synthesis of complex natural product analogues and other biologically active compounds where the introduction of a fluorinated benzyl group is desired. dovepress.com
Introduction of Difluoromethoxy Functionalities into Target Compounds
The primary application of this compound is the direct introduction of the 3-(difluoromethoxy)benzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide ion is displaced by a suitable nucleophile.
This strategy is particularly valuable in the synthesis of pharmaceutical intermediates. For example, the nitrogen atom of a heterocyclic amine can be readily alkylated with this compound to afford the corresponding N-benzylated product. This reaction is fundamental in the construction of a variety of bioactive molecules, including potential kinase inhibitors and GPCR modulators. nih.govnih.govnih.gov
The reaction conditions for these alkylations are generally mild, often employing a base such as potassium carbonate or triethylamine (B128534) in a suitable organic solvent. The choice of solvent and base can be optimized to achieve high yields and purity of the desired product.
Below is an interactive data table summarizing typical nucleophilic substitution reactions involving this compound for the introduction of the difluoromethoxy functionality.
| Nucleophile (Example) | Product Type | Potential Application Area |
| Piperazine derivative | N-alkylated piperazine | Kinase Inhibitors dovepress.com |
| Substituted phenol (B47542) | Benzyl ether | GPCR Modulators |
| Imidazole | N-alkylated imidazole | Bioactive Heterocycles |
| Thiol | Thioether | Novel Organic Materials |
Precursor in the Development of Diverse Chemical Scaffolds
Beyond its role as a simple alkylating agent, this compound can serve as a precursor for the construction of more complex and diverse chemical scaffolds. The reactivity of the benzyl bromide can be harnessed in multi-step synthetic sequences to generate fused ring systems and other intricate molecular architectures.
One area of application is in the synthesis of substituted benzofurans. nih.govresearchgate.netorganic-chemistry.orgnih.govjocpr.com While direct examples are not prevalent in the readily available literature, the principles of benzofuran (B130515) synthesis suggest a potential pathway. For instance, a Williamson ether synthesis between this compound and a suitably substituted phenol could be envisioned, followed by an intramolecular cyclization reaction to form the benzofuran ring. The specific reaction conditions would depend on the nature of the substituents on the phenolic partner.
Similarly, the synthesis of isoquinolinone derivatives, another important heterocyclic scaffold in medicinal chemistry, can potentially utilize this compound. google.com The introduction of the 3-(difluoromethoxy)benzyl group onto a suitable nitrogen-containing precursor could be a key step in the elaboration of the isoquinolinone core.
The development of novel synthetic methodologies continues to expand the utility of versatile building blocks like this compound, opening up new avenues for the creation of diverse and functionally rich chemical scaffolds for various applications in science and technology.
Contributions to Medicinal Chemistry and Drug Discovery Research
Synthesis of Pharmaceutical Agents
As a benzyl (B1604629) bromide derivative, 3-(Difluoromethoxy)benzyl bromide serves as a key intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of the benzylic bromide, which allows for its attachment to various molecular scaffolds. This reagent is particularly employed in the construction of novel pharmaceutical agents where the incorporation of a difluoromethoxy group is desired to optimize drug-like properties.
Research in the field of phosphodiesterase type 9 (PDE9) inhibitors has utilized this compound. For example, the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives, which are investigated for the treatment of neurodegenerative diseases like Alzheimer's, has involved the use of the 3-(difluoromethoxy)benzyl group. justia.com One such compound is 1-cyclopentyl-6-{(3,4-trans)-3-[3-(difluoromethoxy)benzyl]-4-methylpyrrolidin-3-yl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. justia.com The synthesis of N,N-dibenzylamino aldehydes from natural amino acids also employs benzyl bromides, showcasing a general protocol applicable to creating diverse chiral building blocks for drug synthesis. orgsyn.org Furthermore, benzyl bromides are instrumental in the preparation of benzenesulfonamide (B165840) compounds, a class of molecules with a wide range of therapeutic applications. google.com
Design of Biologically Active Molecules
The incorporation of fluorine into drug candidates is a leading strategy in modern drug design, and the difluoromethoxy (OCF₂H) group is considered a "privileged" functional group. rsc.orgnih.gov Its inclusion is a highly desirable approach to alter the properties of a parent compound. nih.gov The 3-(difluoromethoxy)benzyl moiety is therefore intentionally designed into molecules to enhance their therapeutic potential.
The difluoromethyl group is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores in pharmaceuticals. nih.gov This bioisosteric replacement allows medicinal chemists to maintain or improve biological activity while addressing metabolic liabilities. For instance, while a specific example using the 3-isomer is noted in anticonvulsant research, a study on novel spirohydantoins demonstrated that a 2-(difluoromethoxy)benzyl derivative possessed significant anticonvulsant activity in preclinical models. nih.gov This highlights the general utility of the difluoromethoxybenzyl scaffold in designing neurologically active agents. The design of potent enzyme inhibitors, such as those for phosphodiesterase-4 (PDE4), has also benefited from the inclusion of the difluoromethoxy group to improve metabolic stability. researchgate.net
Modulation of Biological Activity and Receptor Interactions
The difluoromethoxy group can significantly modulate the interaction of a molecule with its biological target. rsc.org The unique conformational properties of the Ar-OCHF₂ moiety, which lie between the planar methoxy (B1213986) (OCH₃) and orthogonal trifluoromethoxy (OCF₃) groups, can enrich a molecule's spatial complexity. rsc.orgnih.gov This distinct geometry can lead to additional or enhanced binding affinity at the active site of a receptor or enzyme. rsc.org
Impact on Pharmacokinetic Properties
The introduction of the 3-(difluoromethoxy)benzyl group into a molecule can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning these pharmacokinetic parameters is crucial for the development of a successful drug.
The ability of a drug to permeate cellular membranes is critical for reaching its intracellular target. The difluoromethoxy group can improve passive transmembrane permeability. nih.govnih.gov This is partly due to its "dynamic lipophilicity," where the molecule can adjust its lipophilicity to adapt to different chemical environments through simple bond rotation. rsc.org This unique characteristic can provide an unusual combination of good aqueous solubility and cellular permeability. nih.gov Matched molecular pair analysis confirms that the OCHF₂ group may be superior to both OCH₃ and OCF₃ groups for optimizing ADME properties, including passive permeability. nih.gov In a study of novel benzimidazole (B57391)–thiazinone derivatives containing a difluoromethoxy group, the compounds exhibited moderate to high lipophilicity (Log P values from 3.09 to 4.27), which can facilitate membrane diffusion. mdpi.com
The table below shows the calculated lipophilicity (Log P) and topological polar surface area (TPSA) for a series of antimicrobial benzimidazole–thiazinone derivatives containing a difluoromethoxy group. Lower TPSA values are often associated with better membrane permeability. mdpi.com
Data sourced from MDPI mdpi.com
Applications in Antibacterial Compound Design
The search for new antibacterial agents is a critical area of pharmaceutical research. The unique properties of the difluoromethoxy group make it an attractive substituent for the design of novel antimicrobial compounds. In one study, a series of benzimidazole–thiazinone derivatives featuring a difluoromethoxy group were synthesized and evaluated for their antibacterial activity. mdpi.com Several of these compounds demonstrated notable inhibition against Pseudomonas aeruginosa and, to a lesser extent, Escherichia coli. mdpi.com
The table below summarizes the minimum inhibitory concentration (MIC) values for the most active compounds against these two bacterial strains. mdpi.com
Data sourced from MDPI mdpi.com
This research demonstrates that scaffolds containing the difluoromethoxy group are viable starting points for the development of new antibacterial agents. mdpi.com
Malonamide (B141969) Derivatives and Antibacterial Activity
Recent scientific endeavors have focused on the design and synthesis of a series of malonamide derivatives as potential antibiotics against MRSA. nih.govmdpi.com Malonamides are a class of organic compounds characterized by a central malonic acid core with two amide functionalities. By strategically modifying the substituents on the amide nitrogen atoms and the central carbon of the malonate scaffold, researchers have been able to explore the structure-activity relationships that govern the antibacterial potency of these molecules.
In a notable study, a series of 24 malonamide derivatives were synthesized and evaluated for their ability to inhibit the growth of various bacteria, including the notorious MRSA. nih.govmdpi.com The general synthetic route to these compounds involves the reaction of a substituted benzyl bromide with a malonate derivative, followed by amidation.
While the comprehensive study explored a range of substituents, the use of This compound as a starting material is of particular interest due to the unique properties conferred by the difluoromethoxy group. This functional group can enhance the metabolic stability and lipophilicity of a molecule, which are critical parameters in drug design.
Unfortunately, the detailed experimental data from the primary research that would explicitly confirm the synthesis and specific antibacterial activity of malonamide derivatives derived directly from This compound is not publicly available in the reviewed literature. The published studies provide a general overview of the antibacterial activity of a broad class of malonamide derivatives, with some compounds showing significant efficacy against MRSA. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against S. aureus strains. nih.gov However, without access to the specific experimental details linking This compound to a particular synthesized compound, a direct correlation to a specific MIC value cannot be definitively established at this time.
Relevance in Agrochemical Research and Development
Formulation of Effective Herbicides and Pesticides
The development of new and effective herbicides and pesticides is critical for modern agriculture. While the term "formulation" in agrochemical science often refers to the final product mixture containing the active ingredient along with other components like solvents and adjuvants, the synthesis of the active ingredient itself is the foundational step. 3-(Difluoromethoxy)benzyl bromide serves as a key intermediate in the synthesis of complex molecules with pesticidal properties. googleapis.com The reactivity of the benzyl (B1604629) bromide group allows for its use in constructing larger, more elaborate chemical structures that exhibit desired biological activity against weeds and pests. google.com
A prime example of the significance of the difluoromethoxy-substituted phenyl moiety, which is the core of this compound, is in the development of the pre-emergence herbicide, pyroxasulfone (B108660). nih.gov Pyroxasulfone is known for its high efficacy at low application rates against a broad spectrum of weeds. googleapis.comnih.gov The synthesis of such potent agrochemicals often involves multi-step processes where versatile intermediates are crucial. google.com The 3-(difluoromethoxy)phenyl component is a key structural element contributing to the herbicidal efficacy of pyroxasulfone. nih.govnih.gov
Optimization of Agrochemical Efficacy and Selectivity
A major challenge in agrochemical development is to create compounds that are highly effective against target pests while being safe for the crops. This is known as selectivity. The introduction of fluorine-containing groups, such as the difluoromethoxy group found in this compound, is a well-established strategy to enhance the efficacy and selectivity of agrochemicals. researchgate.net
The difluoromethoxy group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, which in turn influences its uptake, transport, and metabolic stability within the plant. researchgate.net In the case of pyroxasulfone, the inclusion of the difluoromethoxy group on the pyrazole (B372694) ring was a deliberate design choice to improve its herbicidal properties compared to earlier, non-fluorinated analogues. nih.gov
The selectivity of a herbicide is a complex interplay of factors including its molecular structure, the plant's ability to metabolize the compound, and the application method. researchgate.net By modifying the chemical structure of a parent compound with fragments derived from intermediates like this compound, researchers can fine-tune the resulting agrochemical's activity spectrum and crop safety profile. nih.gov Studies on structure-activity relationships (SAR) are crucial in this optimization process, allowing scientists to understand how specific structural changes impact the biological activity of the compound. nih.govnih.gov
Development of Biologically Active Agrochemicals
The search for new biologically active molecules is a continuous effort in agrochemical research. Benzyl bromide derivatives, in general, are recognized as valuable precursors for synthesizing a wide range of biologically active compounds. google.com For instance, research has shown that 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives exhibit significant insecticidal activity. researchgate.net This demonstrates the potential of the benzyl group as a scaffold for creating new insect control agents.
The presence of the difluoromethoxy group in this compound is particularly advantageous. This group can enhance the metabolic stability of the final agrochemical, meaning it is not easily broken down by the target organism's enzymes, thus prolonging its active period. researchgate.net This increased stability can lead to better pest control with lower application rates. The development of pyroxasulfone, a highly active herbicide, underscores the success of incorporating the difluoromethoxy-pyrazole moiety into new agrochemical designs. nih.gov
N-Difluoromethylated Pyrazoles in Herbicide Research
Pyrazole derivatives represent a significant class of compounds in herbicide research. nih.gov Specifically, N-difluoromethylated pyrazoles have been identified as possessing potent herbicidal properties. The synthesis of these compounds often relies on the availability of suitable building blocks.
The herbicide pyroxasulfone contains a 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ring. nih.govnih.gov This structure highlights the importance of the difluoromethoxy group attached to the pyrazole core for achieving high herbicidal efficacy. Research into the synthesis of such complex pyrazole derivatives is ongoing, with a focus on developing efficient and scalable methods. The development of pyroxasulfone involved the optimization of substituents on the pyrazole ring to maximize its herbicidal activity and crop selectivity. nih.gov This targeted approach to molecular design, utilizing key structural motifs like the one found in this compound, is at the forefront of modern herbicide discovery.
Advancements in Materials Science Through 3 Difluoromethoxy Benzyl Bromide
Development of Advanced Polymers and Coatings
The synthesis of advanced polymers often involves the incorporation of functional groups that can tailor the material's properties for specific applications. Fluorinated groups are of particular interest for creating high-performance polymers and coatings. While there is a body of research on the synthesis of fluorinated poly(arylene ether)s and other fluoropolymers, direct evidence of the use of 3-(Difluoromethoxy)benzyl bromide as a key monomer or initiator in the development of novel polymers and coatings is not readily found in scientific publications. The potential for this compound to act as a building block for polymers with unique surface properties or enhanced durability remains an area for future investigation.
Modification of Polymer Performance Characteristics
The introduction of specific side chains or functional groups onto a polymer backbone is a common strategy to modify its performance characteristics. The difluoromethoxy group, in principle, could influence properties such as solubility, hydrophobicity, and mechanical strength. Research on related fluorinated compounds suggests that such modifications can lead to materials with improved performance for demanding applications. However, without specific studies on polymers incorporating the 3-(difluoromethoxy)benzyl moiety, any discussion on the modification of polymer performance remains speculative.
Enhanced Thermal Stability in Fluorinated Poly(arylenemethylene)s
Fluorine-containing polymers are well-regarded for their exceptional thermal stability. This property is attributed to the high bond energy of the carbon-fluorine bond. It is hypothesized that the incorporation of the difluoromethoxy group into the structure of poly(arylenemethylene)s could enhance their thermal degradation resistance. General studies on the thermal degradation of various polymers, including some fluorinated examples, provide a foundational understanding of the mechanisms involved. However, specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for poly(arylenemethylene)s functionalized with this compound are not available in the reviewed literature to substantiate this claim with concrete evidence and comparative data.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost.
DFT calculations are instrumental in elucidating the electronic structure of 3-(Difluoromethoxy)benzyl bromide. Key to this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govwindows.net A smaller gap generally implies higher reactivity. nih.gov
For substituted benzyl (B1604629) bromides, DFT studies, often using the B3LYP functional, show that electron-withdrawing groups can influence these orbital energies and, consequently, the molecule's reactivity in nucleophilic substitution reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the sites for chemical reactions. nih.govwindows.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.4 to -9.2 growingscience.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -0.3 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 8.8 to 9.0 |
The homolytic cleavage of the carbon-bromine bond in this compound results in the formation of the 3-(Difluoromethoxy)benzyl radical. The geometry and stability of such radical species can be thoroughly investigated using computational methods. DFT and ab initio calculations are employed to optimize the molecular structure of the radical, determining bond lengths and angles that correspond to a minimum on the potential energy surface. idpublications.org
Studies on analogous species, such as the 2,3-difluorobenzyl radical, have successfully used these methods to analyze vibrational modes. idpublications.org The calculated vibrational frequencies help to confirm the stability of the optimized geometry and can be compared with experimental spectroscopic data where available. The stability of aryl radicals is a crucial factor in many chemical processes, including reductive cross-coupling reactions, where the relative stability can determine the favorability of different mechanistic pathways. researchgate.net The electronic effects of the difluoromethoxy substituent are expected to play a significant role in the stability and reactivity of the corresponding benzyl radical.
Spectroscopic Property Prediction and Validation
Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data or even predict spectra for unknown compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. growingscience.commdpi.com This approach computes the excitation energies from the ground state to various electronic excited states, which correspond to the absorption bands observed experimentally. mdpi.com The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption. biointerfaceresearch.com
For organic molecules, functionals like B3LYP are often employed, and incorporating a solvent model (such as the Polarizable Continuum Model, PCM) can improve the accuracy of the prediction by accounting for the influence of the solvent environment. mdpi.com The analysis of the molecular orbitals involved in the calculated transitions (e.g., π → π* or n → π*) provides a deeper understanding of the electronic processes underlying the observed spectrum. windows.net Such theoretical spectra can be directly compared with experimental measurements to validate the computational method or to assign specific electronic transitions. researchgate.net
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| 275 | 0.08 | HOMO → LUMO (π → π) |
| 220 | 0.15 | HOMO-1 → LUMO (π → π) |
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, particularly chemical shifts, have become a standard tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating NMR shielding tensors. nih.gov
The workflow involves optimizing the molecule's geometry and then performing a GIAO calculation, often with a functional like B3LYP and a robust basis set such as 6-311+G(2d,p). nih.gov To obtain the final chemical shifts, the calculated isotropic shielding values are referenced against the shielding value of a standard, usually tetramethylsilane (B1202638) (TMS), computed at the same level of theory. A strong linear correlation between the calculated and experimental chemical shifts provides confidence in the structural assignment. nih.gov While no specific calculations for this compound are published, data from related compounds like 3-(Trifluoromethyl)benzyl bromide can serve as a benchmark. chemicalbook.comchemicalbook.com
| Proton Type | Typical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
|---|---|---|
| Ar-H | 7.0 - 7.5 | 7.1 - 7.6 |
| -CH2Br | ~4.5 | ~4.6 |
| -OCF2H | 6.5 - 7.0 (triplet) | 6.6 - 7.1 (triplet) |
Intermolecular Interactions and Hydrogen Bonding Analysis of Difluoromethyl Groups
The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry because it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. nih.govh1.co Unlike the trifluoromethyl group, the CF₂H group possesses a hydrogen atom that is rendered acidic by the two adjacent electron-withdrawing fluorine atoms. This allows the CF₂H group to function as a hydrogen bond donor. nih.govchemistryviews.org
Computational and experimental studies have confirmed the hydrogen bond donor capabilities of the difluoromethyl group. nih.govbohrium.com DFT calculations on model systems, such as a difluoroethane-formaldehyde complex, have been used to investigate the geometry and energetics of these interactions. These studies suggest that the CF₂H group forms weak hydrogen bonds, with a typical H···O distance of approximately 2.4 Å and an interaction energy of about -1 kcal/mol. bohrium.com This interaction, though weaker than a conventional O-H···O hydrogen bond, can be crucial in determining molecular conformation and intermolecular recognition in biological systems. nih.gov The concept of the CF₂H group as a "lipophilic hydrogen bond donor" highlights its unique ability to introduce hydrogen bonding potential while simultaneously increasing lipophilicity, a valuable combination in drug design. h1.coacs.org
| Interaction Model | H-Bond Distance (H···O) | Interaction Energy (kcal/mol) |
|---|---|---|
| Difluoroethane-Acetaldehyde | ~2.4 Å | ~ -1.0 |
| o-nitro-α,α-difluorotoluene dimer | 2.42 Å | -3.1 |
Studies on Derivatives and Analogues of 3 Difluoromethoxy Benzyl Bromide
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological or pharmacological activity. For derivatives of 3-(Difluoromethoxy)benzyl bromide, SAR studies are crucial for optimizing desired properties, whether for therapeutic potential or material applications.
Key Research Findings:
Influence of Halogenation: The introduction of halogen atoms, such as the fluorine in the difluoromethoxy group, can significantly alter a molecule's properties. Halogens can form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov Studies on related benzofuran (B130515) derivatives have shown that the addition of halogens like fluorine can lead to a substantial increase in anticancer activities. nih.gov For instance, adding a fluorine atom to a benzofuran derivative resulted in a two-fold increase in potency and inhibitory activity against certain enzymes. nih.gov This suggests that the difluoromethyl group in this compound and its analogues is a critical determinant of their biological activity. nih.gov
Role of the Benzyl (B1604629) Moiety: The benzyl group itself is a common scaffold in medicinal chemistry. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl ring were explored to enhance properties like metabolic stability. acs.org The replacement of certain groups with fluorinated analogues, such as difluoro derivatives, is a strategy employed to improve these characteristics. acs.org
Impact on Potency: In SAR studies of benzimidazole (B57391) opioids, the substitution pattern on the benzyl ring was found to directly impact analgesic potency. While not directly involving a difluoromethoxy group, the studies showed a clear trend where different alkoxy groups (e.g., methoxy (B1213986), ethoxy) at various positions on the benzyl ring altered the compound's effectiveness. wikipedia.org This highlights the principle that the nature and position of substituents on the benzyl ring are paramount for biological activity.
Hydrophobicity and Prodrugs: Research on other complex molecules has shown that attaching substituted benzyl esters, including those with halogenated groups, can enhance hydrophobicity. libretexts.org This modification can improve cell membrane permeability, allowing the derivative to act as a prodrug that releases the active compound within the cell. libretexts.org
Synthesis and Characterization of Related Halogenated Benzyl Bromides
The synthesis of halogenated benzyl bromides, including isomers of difluoromethoxybenzyl bromide, typically involves the bromination of the corresponding substituted toluene (B28343).
Key Research Findings:
Bromination of Substituted Toluenes: A common method for synthesizing compounds like 4-(Difluoromethoxy)benzyl bromide involves the free-radical bromination of the corresponding toluene derivative. For example, 4-difluoromethoxytoluene can be reacted with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4), using a radical initiator such as azobisisobutyronitrile (AIBN). prepchem.com The mixture is heated to initiate the reaction, leading to the formation of the benzyl bromide. prepchem.com The product is then purified, typically by distillation. prepchem.com
Synthesis of Precursors: The synthesis of the starting materials, such as substituted toluenes or other precursors, is a critical first step. The introduction of the difluoromethoxy group itself can be a key challenge. For instance, in the synthesis of 2-difluoromethoxy-substituted estratriene derivatives, the difluoromethylation of a hydroxyl group was achieved using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.gov
General Synthetic Strategies: The synthesis of benzyl bromides can also be achieved by reacting the corresponding benzyl alcohol with a brominating agent like hydrobromic acid (HBr). sciencemadness.org The reaction of benzyl alcohol with 48% HBr is a known method for producing benzyl bromide. sciencemadness.org This approach could be adapted for substituted benzyl alcohols. Additionally, various halogenated benzyl bromide derivatives, such as 4-(Trifluoromethyl)benzyl bromide, are commercially available or have established synthetic protocols, indicating a robust body of knowledge for creating these types of compounds. chemicalbook.com
Impact of Positional Isomerism and Substituent Effects on Reactivity and Application
The position of the difluoromethoxy group on the benzene (B151609) ring (ortho, meta, or para) and the electronic effects of this substituent have a profound impact on the reactivity of the benzyl bromide, particularly in nucleophilic substitution reactions.
Key Research Findings:
Benzylic Carbocation Stability: The reactivity of benzyl bromides in SN1 type reactions is largely governed by the stability of the intermediate benzylic carbocation. libretexts.orgstackexchange.com The benzene ring stabilizes the positive charge through resonance, delocalizing it across the ortho and para positions. libretexts.org
Substituent Electronic Effects: Substituents on the benzene ring can either further stabilize or destabilize this carbocation.
Electron-Donating Groups (EDGs): Groups that donate electron density to the ring, such as alkoxy groups (-OR), are considered activating. libretexts.orglibretexts.org When placed at the ortho or para positions, they can directly participate in resonance stabilization of the carbocation, significantly increasing the rate of SN1 reactions. wikipedia.org
Electron-Withdrawing Groups (EWGs): Groups that withdraw electron density from the ring are deactivating. studymind.co.uk The difluoromethoxy group (-OCF₂H) is considered an electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect).
Impact of the Meta Position: In this compound, the substituent is in the meta position. In this position, the electron-withdrawing inductive effect of the -OCF₂H group deactivates the ring. wikipedia.org Importantly, the substituent at the meta position cannot directly participate in the resonance stabilization of the positive charge on the benzylic carbon, as the charge is primarily delocalized to the ortho and para positions. libretexts.orgwikipedia.org Therefore, the reactivity of this compound in SN1 reactions is expected to be lower than that of unsubstituted benzyl bromide and significantly lower than its para-substituted isomer, 4-(difluoromethoxy)benzyl bromide, where the oxygen's lone pairs could potentially offer resonance stabilization (though this is counteracted by the strong inductive withdrawal of the fluorine atoms).
Computational Studies: Computational studies, such as those using Density Functional Theory (DFT), have been used to predict the relative stabilities of substituted benzylic carbocations. rsc.orgkiku.dk These studies confirm that the substitution pattern is a critical factor influencing carbocation stability. kiku.dk Factors like the ability of a substituent to remain planar with the aromatic ring are crucial for effective resonance stabilization. rsc.orgkiku.dk
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 4-(Difluoromethoxy)benzyl bromide |
| 2-(Difluoromethoxy)benzyl bromide |
| Benzyl bromide |
| 4-Difluoromethoxytoluene |
| N-bromosuccinimide |
| Azobisisobutyronitrile |
| Carbon tetrachloride |
| Diethyl (bromodifluoromethyl)phosphonate |
| Benzyl alcohol |
| Hydrobromic acid |
| 4-(Trifluoromethyl)benzyl bromide |
Interactive Data Table: Effect of Substituent Position on Benzylic Reactivity
The table below summarizes the expected effect of different types of substituents at various positions on the benzene ring on the rate of SN1-type reactions for benzyl bromides.
| Substituent Type | Position | Effect on Carbocation Stability | Expected SN1 Reaction Rate | Rationale |
| Electron-Donating (e.g., -OCH₃) | Ortho/Para | Strong Stabilization | Increased | Donates electrons via resonance, stabilizing the positive charge. wikipedia.org |
| Electron-Donating (e.g., -OCH₃) | Meta | Weak Stabilization | Slightly Increased | Donates electrons via inductive effect only. wikipedia.org |
| Electron-Withdrawing (e.g., -NO₂) | Ortho/Para | Strong Destabilization | Decreased | Withdraws electrons via resonance, destabilizing the positive charge. wikipedia.org |
| Electron-Withdrawing (e.g., -NO₂) | Meta | Destabilization | Decreased | Withdraws electrons via inductive effect, destabilizing the ring. wikipedia.org |
| Halogen (e.g., -OCF₂H) | Meta | Destabilization | Decreased | Strong inductive withdrawal deactivates the ring without resonance donation to the carbocation. libretexts.orgwikipedia.org |
Advanced Spectroscopic and Analytical Characterization for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Difluoromethoxy)benzyl bromide and its reaction products. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the molecular structure and track chemical transformations.
In a typical ¹H NMR spectrum of this compound, the benzylic protons (-CH₂Br) appear as a characteristic singlet at approximately 4.5 ppm. chemicalbook.com The aromatic protons exhibit a complex multiplet pattern in the range of 7.0-7.5 ppm, consistent with a 1,3-disubstituted benzene (B151609) ring. A key feature is the proton of the difluoromethoxy group (-OCHF₂), which presents as a triplet at around 6.5-7.0 ppm due to coupling with the two adjacent fluorine atoms (²J-H,F).
¹⁹F NMR spectroscopy provides a clear signal for the difluoromethoxy group. It typically shows a doublet centered around -90 to -94 ppm, arising from the coupling with the single proton (²J-H,F). colorado.edu The absence of other fluorine signals confirms the specific structure.
¹³C NMR spectroscopy complements the proton and fluorine data. The benzylic carbon (-CH₂Br) gives a signal around 32-35 ppm. chemicalbook.com The aromatic carbons appear in the 115-150 ppm region, and the carbon of the difluoromethoxy group is observed as a triplet (due to ¹J-C,F coupling) further downfield.
When this compound undergoes a substitution reaction, such as an alkylation, the NMR spectrum of the product shows distinct changes. up.ac.za For example, upon replacement of the bromine atom, the chemical shift of the benzylic protons (-CH₂-) shifts significantly, providing direct evidence of a successful reaction. Monitoring these shifts allows for precise structural determination of the newly formed molecule. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.5 | Singlet | - | -CH ₂Br |
| ¹H | ~6.8 | Triplet | ~74 (²J-H,F) | -OCH F₂ |
| ¹H | 7.0 - 7.5 | Multiplet | - | Ar-H |
| ¹³C | ~33 | Triplet | - | -C H₂Br |
| ¹³C | ~115 | Triplet | ~260 (¹J-C,F) | -OC HF₂ |
| ¹³C | 115 - 150 | - | - | Ar-C |
| ¹⁹F | -90 to -94 | Doublet | ~74 (²J-H,F) | -OCHF ₂ |
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and identifying fragmentation patterns of this compound, as well as for real-time reaction monitoring. sigmaaldrich.comscbt.com The compound has a molecular formula of C₈H₇BrF₂O and a molecular weight of approximately 237.04 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 236 and 238 in an approximate 1:1 ratio. This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of this compound is predictable. The most prominent fragmentation pathway involves the cleavage of the weak carbon-bromine bond, resulting in the loss of a bromine radical. This generates the highly stable 3-(difluoromethoxy)benzyl cation, which would appear as the base peak in the spectrum at m/z 157.
M⁺ (C₈H₇BrF₂O⁺) → [M-Br]⁺ (C₈H₇F₂O⁺) + Br•
Further fragmentation of the [M-Br]⁺ ion can also occur, leading to smaller charged fragments.
Mass spectrometry is also increasingly used for the online monitoring of chemical reactions. oakwoodchemical.com By coupling a mass spectrometer to a reaction vessel, chemists can track the consumption of this compound by observing the decrease in intensity of its molecular ion peak (m/z 236/238). Simultaneously, the formation of the desired product can be confirmed by the appearance and increase in intensity of its corresponding molecular ion peak. This provides valuable kinetic data and helps in optimizing reaction conditions.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Significance |
| 236 / 238 | [C₈H₇BrF₂O]⁺ | Molecular Ion (M⁺), shows 1:1 bromine isotope pattern |
| 157 | [C₈H₇F₂O]⁺ | Base Peak, loss of Br radical ([M-Br]⁺) |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies. The spectrum of a related compound, benzyl (B1604629) bromide, shows characteristic peaks for the aromatic ring and the C-Br bond. chemicalbook.com For this compound, the following absorptions are expected:
Aromatic C-H Stretch: A sharp band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aliphatic C-H Stretch: Bands corresponding to the -CH₂- group appear in the 2850-2960 cm⁻¹ region.
Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-F Stretch: Strong, intense absorptions for the C-F bonds of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ range.
C-O-C Stretch: The ether linkage will show a characteristic stretch, typically around 1200-1250 cm⁻¹.
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-700 cm⁻¹, corresponds to the carbon-bromine bond.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3030 - 3100 | Aromatic C-H | Stretch |
| 2850 - 2960 | Aliphatic C-H | Stretch |
| 1450 - 1600 | Aromatic C=C | Ring Bending |
| 1200 - 1250 | Aryl-O-C | Asymmetric Stretch |
| 1000 - 1100 | C-F | Stretch |
| 600 - 700 | C-Br | Stretch |
UV-Visible Spectroscopy The UV-Visible spectrum of this compound is dominated by electronic transitions within the benzene ring. Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions. For substituted benzenes, a strong primary band (E2-band) is usually observed around 200-220 nm, and a weaker secondary band (B-band) with fine vibrational structure appears between 250-280 nm. The presence of the -OCHF₂ and -CH₂Br substituents on the ring will cause a bathochromic shift (shift to longer wavelengths) of these absorptions compared to unsubstituted benzene. The specific λ_max values and molar absorptivity coefficients can be used for quantitative analysis and to study the electronic effects of the substituents. nih.govsharif.edu
Emerging Research Trends and Future Perspectives
Innovations in Difluoromethylation Methodologies
The introduction of the difluoromethoxy (OCF2H) group into organic molecules is a critical strategy in medicinal chemistry, known to enhance metabolic stability and fine-tune physicochemical properties. nih.gov While direct difluoromethylation is a field of intense study, 3-(difluoromethoxy)benzyl bromide serves as a valuable reagent for introducing the entire difluoromethoxybenzyl moiety. This approach allows for the strategic incorporation of this beneficial group into larger, more complex molecular architectures.
Recent advancements in synthetic organic chemistry are expanding the toolkit for utilizing such benzyl (B1604629) bromides. For instance, photoredox catalysis and other modern coupling techniques are enabling milder and more efficient C-C bond formations. mdpi.com These methodologies are anticipated to broaden the accessibility and application of compounds like this compound in complex synthesis.
Expanded Scope in Pharmaceutical and Agrochemical Design
The primary research domains for this compound and similar fluorinated compounds are medicinal chemistry and agrochemical development. pubcompare.aipubcompare.ai The presence of the difluoromethoxy group can significantly alter the biological activity, bioavailability, and metabolic profile of a parent compound. nih.gov
While specific pharmaceuticals or agrochemicals currently on the market containing the 3-(difluoromethoxy)benzyl fragment are not widely documented in publicly available research, the compound is frequently utilized as an intermediate in the synthesis of novel bioactive molecules. pubcompare.aipubcompare.ai Its application is prominent in the exploration of new chemical entities targeting a range of diseases and agricultural pests. The unique electronic properties conferred by the difluoromethoxy group make it a desirable substituent for optimizing lead compounds in drug discovery and agrochemical research.
Novel Applications in Functional Materials
Beyond the life sciences, the integration of fluorinated motifs is a growing trend in materials science. pubcompare.ai The introduction of fluorine can impart unique properties to organic materials, including enhanced thermal stability, altered electronic characteristics, and modified surface properties. Although specific research detailing the use of this compound in functional materials is still emerging, its structural features suggest potential applications in areas such as:
Liquid Crystals: The polarity and shape of the molecule could be exploited in the design of new liquid crystalline materials.
Organic Electronics: The electron-withdrawing nature of the difluoromethoxy group could be utilized to tune the electronic properties of organic semiconductors or emitters in OLEDs.
Specialty Polymers: Incorporation into polymer backbones could lead to materials with tailored refractive indices, gas permeability, or chemical resistance.
Interdisciplinary Research Directions
The future of this compound lies in interdisciplinary research, bridging organic synthesis with computational chemistry, materials science, and chemical biology. Key future directions include:
Computational Modeling: In-depth computational studies are needed to precisely predict the conformational and electronic effects of the 3-(difluoromethoxy)benzyl group on molecular properties. This will enable a more rational design of novel pharmaceuticals, agrochemicals, and functional materials.
New Catalytic Systems: The development of novel catalytic systems specifically designed for the efficient and selective transformation of this compound will be crucial for unlocking its full synthetic potential.
Bioconjugation and Chemical Biology: Exploring the use of the 3-(difluoromethoxy)benzyl group as a tag or probe in chemical biology applications could open up new avenues for studying biological systems.
As research continues to evolve, this compound is set to become an increasingly important tool for chemists and materials scientists, driving the development of next-generation products and technologies.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(Difluoromethoxy)benzyl bromide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of 3-(difluoromethoxy)toluene using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. For example, analogs such as 3-(trifluoromethyl)benzyl bromide are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Adjusting solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temperature vs. 80°C) can optimize reaction efficiency.
- Key Data :
| Parameter | Typical Range | Reference |
|---|---|---|
| Brominating Agent | NBS or DBH | |
| Solvent | DCM, DMF | |
| Temperature | 25°C–80°C | |
| Yield | 60–85% (varies by route) |
Q. How does the molecular structure of this compound influence its reactivity in organic synthesis?
- The electron-withdrawing difluoromethoxy group (-OCF₂H) at the 3-position reduces electron density at the benzyl carbon, enhancing the leaving group ability of bromide. This increases susceptibility to nucleophilic substitution (Sₙ2) or elimination reactions. The steric and electronic effects of the substituent also dictate regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. What methodological considerations are critical for optimizing nucleophilic substitution reactions with this compound?
- Experimental Design :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize transition states .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature Control : Elevated temperatures (50–80°C) favor Sₙ2 pathways, while lower temperatures minimize side reactions like elimination .
- Case Study : In the synthesis of PCSK9 inhibitors, 3-chloro-4-(trifluoromethoxy)benzyl bromide reacted with phthalimide in DMF at 80°C, achieving >90% conversion .
Q. How can researchers resolve contradictions in regioselectivity when using this compound in aziridine ring-opening reactions?
- Analysis : Regioselectivity depends on the electronic environment of the aziridine and the nucleophile. For example, HBr opens aziridines at unsubstituted carbons, while benzyl bromides (like this compound) may favor substituted carbons due to steric effects. Computational modeling (e.g., DFT) can predict regiochemical outcomes by comparing transition state energies .
- Recommendation : Use kinetic vs. thermodynamic control strategies. For instance, low-temperature conditions favor kinetic products, while prolonged heating favors thermodynamic stability .
Q. What emerging applications does this compound have in medicinal chemistry, particularly in protease inhibitor design?
- Applications :
- Pharmaceutical Intermediates : Used to synthesize non-peptidic neurokinin NK1 receptor antagonists (e.g., L-733,060) for pain management .
- Protease Inhibitors : Serves as a building block in PCSK9 inhibitors, critical for cholesterol regulation (e.g., compound 22 in ) .
- Mechanistic Insight : The trifluoromethyl/difluoromethoxy groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Data Contradictions and Validation
Q. Why do different brominating agents yield varying byproducts in the synthesis of this compound?
- Conflict : NBS typically generates fewer dibrominated byproducts compared to HBr, which may over-brominate under acidic conditions.
- Resolution : Monitor reaction progress via GC-MS or NMR to identify intermediates. Use stoichiometric control (1:1 molar ratio of substrate to bromine source) and radical scavengers (e.g., BHT) to suppress side reactions .
Environmental and Safety Considerations
Q. How do environmental factors (pH, temperature) impact the stability of this compound during storage?
- Guidelines :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
